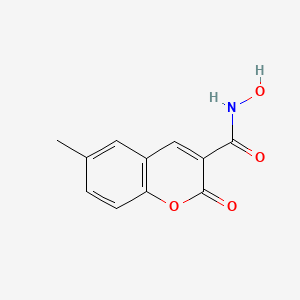![molecular formula C10H15N7S B14146873 N''-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine CAS No. 88723-93-7](/img/structure/B14146873.png)
N''-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’'-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of imidazole and thiazole rings, which are known for their biological and chemical significance. The presence of a guanidine group further enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
The synthesis of N’'-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using a one-pot microwave-assisted method involving aldehydes, benzil, and ammonium acetate.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving appropriate thioamide and α-haloketone precursors.
Coupling of Imidazole and Thiazole Rings: The imidazole and thiazole rings are then coupled using a suitable linker, often involving a condensation reaction.
Introduction of the Guanidine Group:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
N’'-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and guanidine groups, using reagents like alkyl halides or acyl chlorides.
Condensation: Condensation reactions with carbonyl compounds can lead to the formation of Schiff bases and other derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified imidazole and thiazole derivatives with altered functional groups.
Applications De Recherche Scientifique
N’'-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine has a wide range of scientific research applications, including:
Biology: Its ability to form hydrogen bonds and interact with biological molecules makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors.
Mécanisme D'action
The mechanism of action of N’'-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The compound can bind to specific enzymes or receptors, modulating their activity by either inhibiting or activating them. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
N’'-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine can be compared with other similar compounds, such as:
(2RS)-N-(4-Methylphenyl)-2-(propylamino)propanamide: This compound shares the propylamino group but differs in its overall structure and functional groups.
(RS)-N-(4-Methyl-phenyl)-2-(propylamino)propanamide Hydrochloride: Similar to the previous compound, this one also contains the propylamino group but has different chemical properties due to the presence of a hydrochloride group.
The uniqueness of N’'-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine lies in its combination of imidazole, thiazole, and guanidine groups, which confer distinct reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
88723-93-7 |
|---|---|
Formule moléculaire |
C10H15N7S |
Poids moléculaire |
265.34 g/mol |
Nom IUPAC |
2-[4-[2-(propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C10H15N7S/c1-2-3-13-9-14-4-6(15-9)7-5-18-10(16-7)17-8(11)12/h4-5H,2-3H2,1H3,(H2,13,14,15)(H4,11,12,16,17) |
Clé InChI |
ANYIJUZLUVAMEL-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=NC=C(N1)C2=CSC(=N2)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[(4-methoxybenzoyl)amino]phenyl]-3-methylbenzamide](/img/structure/B14146790.png)
![3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14146806.png)

![4'-Chloro-2-methyl[1,1'-biphenyl]-3-amine](/img/structure/B14146818.png)




![1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14146834.png)
![2-Nitro-N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B14146839.png)

![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14146854.png)
![4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol](/img/structure/B14146856.png)

